![molecular formula C16H11N3O3S2 B2666729 N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide CAS No. 325988-26-9](/img/structure/B2666729.png)
N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide
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Description
N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide, also known as DNTB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Radiosensitization and Cytotoxicity
A study by Threadgill et al. (1991) explored the synthesis of a series of nitrothiophene derivatives, focusing on their in vitro evaluation as radiosensitizers of hypoxic mammalian cells and selective bioreductively activated cytotoxins. The most potent radiosensitizers identified had strong tertiary amine bases or oxiranes in their side chain, showcasing the potential of nitrothiophene derivatives in enhancing radiotherapy efficacy and selective cytotoxicity towards hypoxic tumor cells Threadgill et al., 1991.
Antimicrobial and Antifungal Activities
Research into thiazolidinone and pyrazole derivatives, which are structurally related to N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide, has demonstrated promising antibacterial and antifungal activities. Palkar et al. (2017) synthesized analogs that displayed significant activity against Staphylococcus aureus and Bacillus subtilis, highlighting the potential of these compounds in addressing antibiotic-resistant bacterial infections Palkar et al., 2017.
Anticancer Applications
A study by Ahmed et al. (2020) focused on the synthesis of new dihydronaphthalene derivatives, evaluating their cytotoxicity against MCF-7 human cancer cells. The results revealed potent cytotoxic activities of several compounds, which were more potent than the reference compound used in the study. This research underscores the potential of this compound derivatives in cancer therapy Ahmed et al., 2020.
properties
IUPAC Name |
N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O3S2/c20-15(12-7-8-13(23-12)19(21)22)18-16-17-14-10-4-2-1-3-9(10)5-6-11(14)24-16/h1-4,7-8H,5-6H2,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYUBTLXSVFBAGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)C4=CC=C(S4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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